Esculetin-Dibenzyläther
Übersicht
Beschreibung
6,7-Dibenzyloxycoumarin is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dibenzyloxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dibenzyloxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidativer Stress-Management
Esculetin-Dibenzyläther zeigt signifikante antioxidative Eigenschaften, die für die Bewältigung von oxidativen Stress-bedingten Erkrankungen entscheidend sind. Oxidativer Stress ist an der Pathogenese verschiedener Krankheiten beteiligt, darunter Entzündungen, Arthritis, Krebs, Diabetes und fettleibige Lebererkrankung . Die Fähigkeit der Verbindung, freie Radikale abzufangen und oxidativen Stress zu hemmen, kann bei der Entwicklung therapeutischer Strategien für diese Erkrankungen genutzt werden.
Antikrebs-Anwendungen
Das entzündungshemmende Potenzial von this compound ist bemerkenswert, insbesondere im Zusammenhang mit Arthritis. Es kann wichtige Entzündungswege wie die NF-κB und MPAK-Pfade hemmen und die Produktion von entzündungsfördernden Zytokinen reduzieren . Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente mit weniger Nebenwirkungen im Vergleich zu aktuellen Behandlungen.
Krebstherapie
This compound hat sich gezeigt, dass er dysregulierte Transkriptionsfaktoren in Krebszellen unterdrückt. Seine duale Modulation der Apoptose und sein Einfluss auf die Genexpression machen es zu einem wertvollen Molekül für die Krebsforschung, das möglicherweise zu neuen Krebstherapien führt .
Diabetes-Management
Der Einfluss der Verbindung auf den glykämischen Index macht sie zu einem potenziellen Therapeutikum für das Diabetes-Management. Durch die Modulation des Blutzuckerspiegels könnte this compound zur Verbesserung der glykämischen Kontrolle bei Diabetikern eingesetzt werden .
Behandlung von Lebererkrankungen
Leberfibrose, die oft durch Lipidperoxidation und Dysfunktion von antioxidativen Enzymen verursacht wird, kann durch Behandlungen mit this compound gemildert werden. Es wirkt auf den PI3K/FoxO1-Signalweg, reduziert die Leberfibrose und verbessert die Leberfunktion .
Pharmakokinetik und Medikamentenentwicklung
Die pharmakokinetischen Eigenschaften von this compound, wie z. B. seine Absorption, Verteilung, Metabolisierung und Ausscheidung, sind für die Medikamentenentwicklung unerlässlich. Seine Molekülstruktur mit zwei Hydroxylgruppen erhöht seine Löslichkeit und Stabilität, was es zu einem geeigneten Kandidaten für die Formulierung neuer pharmakologischer Wirkstoffe macht .
Organische Synthese
Im Bereich der organischen Chemie kann this compound aufgrund seiner mäßigen Polarität und Löslichkeit als Lösungsmittel und Reagenz verwendet werden. Es eignet sich für verschiedene Reaktionen, darunter Grignard-Reaktionen, Friedel-Crafts-Acylierungen und Williamson-Ether-Synthesen .
Neuroprotektive und vaskuloprotektive Effekte
This compound hat sich als potenziell neuroprotektiv und vaskuloprotektiv gezeigt. Dies eröffnet Möglichkeiten für seine Anwendung bei der Behandlung neurologischer Erkrankungen und Gefäßkrankheiten, bei denen der Schutz vor oxidativem Schaden entscheidend ist .
Wirkmechanismus
Target of Action
Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.
Mode of Action
Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .
Biochemical Pathways
Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .
Pharmacokinetics
The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .
Result of Action
Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .
Action Environment
The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Esculetin dibenzyl ether is expected to share some biochemical properties with its parent compound, Esculetin. Esculetin has been shown to interact with various enzymes, proteins, and other biomolecules . It has a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . The biochemical properties of Esculetin dibenzyl ether, however, may vary due to the addition of the dibenzyl ether group .
Cellular Effects
Studies on Esculetin have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Esculetin has been shown to reduce lactate dehydrogenase (LDH) and ALT levels, as well as mitigate the oxidative stress of rat liver .
Molecular Mechanism
The molecular mechanism of action of Esculetin dibenzyl ether is not fully understood. It is likely to share some mechanisms with its parent compound, Esculetin. For instance, Esculetin has been shown to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on Esculetin have shown that it displays intestinal anti-inflammatory activity at a dose of 5mg/kg in a rat experimental model of inflammatory bowel disease .
Metabolic Pathways
It is known that the extensive glucuronidation is the main metabolic pathway of Esculetin, with C-7 phenolic hydroxyl being its major metabolic site .
Transport and Distribution
Studies on similar compounds suggest that it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on the properties of similar compounds, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Biologische Aktivität
6,7-Dibenzyloxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Synthesis
6,7-Dibenzyloxycoumarin features two benzyl groups attached to the 6 and 7 positions of the coumarin ring. The structural modifications at these positions are crucial for enhancing its biological efficacy. The synthesis typically involves the reaction of coumarin derivatives with benzyl halides under basic conditions, often yielding high purity and yield.
1. Enzyme Inhibition
6,7-Dibenzyloxycoumarin has been investigated for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. Studies have shown that 6,7-dibenzyloxycoumarin exhibits moderate AChE inhibitory activity, with IC50 values comparable to known inhibitors like donepezil . This activity is attributed to its ability to bind both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
- Monoamine Oxidase B (MAO-B) : This enzyme plays a role in neurodegeneration through the metabolism of neurotransmitters. Research indicates that 6,7-dibenzyloxycoumarin acts as a selective MAO-B inhibitor, contributing to its neuroprotective effects . The compound's lipophilicity and structural features significantly influence its inhibitory potency.
2. Antioxidant Activity
Coumarins are known for their antioxidant properties. 6,7-Dibenzyloxycoumarin has demonstrated significant free radical scavenging activity in vitro. Its antioxidant capacity is crucial for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .
3. Neuroprotective Effects
In animal models of Alzheimer's disease, 6,7-dibenzyloxycoumarin has shown promise in ameliorating cognitive deficits. For instance, administration of this compound resulted in improved memory performance and reduced amyloid-beta plaque accumulation in transgenic mice models . These findings suggest that it may help restore synaptic function and promote neurogenesis.
Study on Cognitive Improvement
A notable study involved administering 6,7-dibenzyloxycoumarin to 12-month-old 5xFAD mice, a model for Alzheimer's disease. The results indicated that treatment led to cognitive improvements measured by maze tests after just one week of intraperitoneal injections . Although plaque burden did not significantly change, proteomic analysis revealed increased levels of synaptic plasticity proteins and reduced markers of neuroinflammation.
Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, 6,7-dibenzyloxycoumarin was tested against AChE and MAO-B using various concentrations. The compound exhibited an IC50 value of approximately 100 nM for MAO-B inhibition, indicating high potency compared to other coumarins .
Structure-Activity Relationship (SAR)
The biological activity of 6,7-dibenzyloxycoumarin can be correlated with its structural features:
Substituent Position | Effect on Activity |
---|---|
C6 & C7 Benzyl Groups | Enhance lipophilicity and enzyme binding |
Additional Hydroxyls | Increase antioxidant capacity |
Alkyl Chain Length | Affects permeability across the blood-brain barrier |
The SAR studies indicate that modifications at these positions can optimize both enzyme inhibitory activity and antioxidant properties.
Eigenschaften
IUPAC Name |
6,7-bis(phenylmethoxy)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPSBQDBMSQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238313 | |
Record name | Esculetin dibenzylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909-84-2 | |
Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esculetin dibenzylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esculetin dibenzylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-Dibenzyloxycoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.